N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Synthesis of the Piperidine Ring: The piperidine ring can be formed through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling Reactions: The methoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives of the original compound.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit angiogenesis and induce apoptosis in cancer cells.
Pharmacology: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Industrial Applications: The compound can be used in the synthesis of dyes and other industrial chemicals due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves several pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide
Uniqueness
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is unique due to its combination of a quinoxaline moiety and a piperidine ring, which imparts distinct chemical and biological properties.
Biological Activity
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Quinoxaline Derivative : Quinoxaline is synthesized through cyclization reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.
- Piperidine Ring Formation : The piperidine ring is constructed using appropriate amination reactions.
- Final Coupling Reaction : The final product is obtained by coupling the quinoxaline derivative with the piperidine moiety, followed by acylation to introduce the carboxamide functional group.
Anticancer Properties
Recent studies have reported the anticancer activity of quinoxaline derivatives, including this compound. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range (1.9 µg/mL for HCT116) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have demonstrated that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
The proposed mechanism of action for this compound includes:
- DNA Intercalation : The quinoxaline moiety may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase IIα .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through activation of caspases and inhibition of anti-apoptotic proteins .
Study 2: Antimicrobial Assessment
Another research project evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, supporting its potential use in treating infections caused by resistant strains .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-18-8-6-16(7-9-18)14-24-22(27)17-10-12-26(13-11-17)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,17H,10-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJCJCDNJCHGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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